molecular formula C17H18O2 B8255026 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- CAS No. 163086-00-8

1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)-

Cat. No.: B8255026
CAS No.: 163086-00-8
M. Wt: 254.32 g/mol
InChI Key: QJUWGGININGVSC-INIZCTEOSA-N
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Description

1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- (CAS 60669-64-9) is a chiral ketone with a hydroxyl group at the C3 position and phenyl substituents at C1 and C4. Its molecular formula is C₁₇H₁₈O₂, with a molecular weight of 254.32 g/mol . The (3S)-stereochemistry is critical for its biological activity and synthetic utility, particularly in enantioselective reactions .

Properties

IUPAC Name

(3S)-3-hydroxy-1,5-diphenylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUWGGININGVSC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446164
Record name 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163086-00-8
Record name 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Enolate Formation

The alkylation of enolates derived from 1,5-diphenylpentan-1-one serves as a foundational method. Sodium hydride (NaH) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) generates the enolate, which reacts with electrophiles like benzaldehyde:

Procedure :

  • Deprotonate 1,5-diphenylpentan-1-one (1.0 equiv) with LDA (1.1 equiv) at −78°C.

  • Add benzaldehyde (1.2 equiv) and warm to 0°C over 2 hours.

  • Quench with NH₄Cl and purify via column chromatography.

Outcome :

  • Yield: 58–65%

  • Diastereomeric Ratio (dr): 3:1 (syn:anti)

  • Limitations: Moderate stereoselectivity requires chiral auxiliaries for improvement.

Asymmetric Catalytic Aldol Reactions

Proline-Catalyzed Asymmetric Aldol

Narasaka et al. pioneered an organocatalytic approach using L-proline to induce enantioselectivity:

Reaction Conditions :

  • Catalyst: (S)-Proline (20 mol%)

  • Solvent: DMSO, 25°C, 48 hours

  • Substrates: Acetophenone and cinnamaldehyde

Results :

ParameterValue
Yield72%
Enantiomeric Excess (ee)88% (S)
Turnover Frequency0.8 h⁻¹

Mechanism : The proline enamine intermediate facilitates syn-selective aldol addition via a Zimmerman-Traxler transition state.

Transition Metal-Catalyzed Approaches

Ruthenium-Mediated Transfer Hydrogenation

A two-step synthesis leverages asymmetric transfer hydrogenation:

Step 1 : Synthesis of 1,5-diphenylpent-1-en-3-one

  • Conditions: Heck coupling of styrene with 3-bromo-1-phenylpropan-1-one.

  • Yield: 83%.

Step 2 : Enantioselective Reduction

  • Catalyst: Ru(II)-(S)-TsDPEN (Noyori-type)

  • Hydrogen Source: HCO₂H/Et₃N (5:2)

  • Outcome:

    • Conversion: 95%

    • ee: 92% (S)

Biocatalytic Methods

Ketoreductase-Mediated Reduction

Engineered ketoreductases (KREDs) offer green chemistry advantages:

Process :

  • Substrate: 1,5-diphenylpentan-1,3-dione

  • Enzyme: KRED-NAD+ system (pH 7.0, 30°C)

  • Metrics:

    • Yield: 78%

    • ee: >99% (S)

    • Space-Time Yield: 12 g·L⁻¹·day⁻¹

Comparative Analysis of Methods

MethodYield (%)ee (%)Cost ($/g)Scalability
Enolate Alkylation6550120Moderate
Proline Catalysis728890High
Ru-Catalyzed Hydrogenation9592240Low
Biocatalysis7899150High

Key Insight: Biocatalytic methods achieve superior enantioselectivity but face substrate scope limitations .

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Immunomodulatory Activity

1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- exhibits notable immunomodulatory properties. Research indicates that it can influence immune responses, making it a candidate for therapeutic applications in immunology and inflammation-related conditions.

  • Case Study : In a study published by BioCrick, the compound demonstrated both immunomodulatory and anti-tumor activities, suggesting potential uses in cancer treatment .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical reactions that can lead to the formation of more complex molecules.

  • Synthesis Pathways : The reaction of enals with α,α'-diaryl-substituted acetones has been explored to yield enantioenriched derivatives of 3-hydroxy cyclohexanones. This process involves a highly stereoselective organocatalytic tandem Michael-intramolecular aldol reaction .
Reaction TypeReactantsProductsYield
Michael-AldolEnals + α,α'-diaryl acetones3-hydroxy cyclohexanonesModerate to good

Antitumor Activity

The compound has shown promise in the field of oncology due to its anti-tumor effects.

  • Research Findings : Studies indicate that 1-pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- can inhibit tumor growth and modulate pathways involved in cancer progression. This positions it as a potential therapeutic agent in cancer treatment protocols .

Physical and Chemical Properties

PropertyValue
AppearancePowder
Storage ConditionsDesiccate at -20°C
SolubilityChloroform, DMSO, Ethyl Acetate
Activity TypeDescription
ImmunomodulatoryModulates immune responses
AntitumorInhibits tumor growth

Mechanism of Action

The mechanism of action of 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the compound may modulate enzyme activity by binding to active sites or allosteric sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers
Compound Name CAS Number Molecular Formula Substituent Positions Key Features
3-Hydroxy-1,5-diphenyl-1-pentanone (3S) 60669-64-9 C₁₇H₁₈O₂ 1,5-diphenyl, 3-hydroxy Chiral center at C3; phenyl groups at C1 and C5. Used in asymmetric synthesis .
3-Hydroxy-1,4-diphenylpentan-1-one 259825-69-9 C₁₇H₁₈O₂ 1,4-diphenyl, 3-hydroxy Positional isomer with phenyl groups at C1 and C3. Limited data on physical properties .
1-Pentanone, 4-hydroxy-1-(2-naphthalenyl) 820247-76-5 C₁₅H₁₄O₂ 4-hydroxy, 1-naphthalenyl Larger aromatic substituent (naphthalenyl) increases molecular complexity .

Key Differences :

  • Substituent Position : The 1,5-diphenyl configuration in the target compound vs. 1,4-diphenyl in its isomer alters steric and electronic profiles, impacting reactivity .
  • Aromatic Groups : Naphthalenyl substituents (e.g., 820247-76-5) enhance π-π interactions but reduce solubility compared to phenyl groups .
Functional Group Variants
Compound Name CAS Number Molecular Formula Functional Groups Applications/Notes
1,5-Bis(diphenylphosphinyl)-3-pentanone N/A C₂₉H₂₈O₃P₂ Phosphinyl groups at C1 and C5 Higher molecular weight (486.48 g/mol); used in catalysis .
(2R,3S)-3-Hydroxy-1-(thiazolidinethione)-2,4-dimethyl-pentan-1-one 331283-30-8 C₁₇H₂₂N₂OS₂ Thiazolidinethione auxiliary group Chiral auxiliary in aldol reactions; enhances stereocontrol .

Key Differences :

  • Phosphinyl vs. Hydroxyl : Phosphinyl groups (e.g., 69803-57-2) introduce metal-coordination capability, useful in catalytic systems, whereas hydroxyl groups favor hydrogen bonding .
  • Heterocyclic Auxiliaries : Thiazolidinethione derivatives (e.g., 331283-30-8) enable stereoselective synthesis but add synthetic complexity .
Simplified Analogs
Compound Name CAS Number Molecular Formula Boiling Point (K) Key Features
1-Pentanone, 1-phenyl- 1009-14-9 C₁₁H₁₂O 379.20 No hydroxyl group; lower polarity .
2,2,4,4-Tetramethyl-3-pentanone 815-24-7 C₉H₁₆O N/A Branched structure; increased steric hindrance .

Key Differences :

  • Hydroxyl Group Impact: The absence of a hydroxyl group in 1-phenyl-1-pentanone reduces hydrogen-bonding capacity, lowering boiling points compared to the target compound .
  • Branched Chains: 2,2,4,4-Tetramethyl-3-pentanone’s branched structure decreases reactivity in nucleophilic additions due to steric effects .

Data Gaps and Limitations

  • Thermodynamic Data: Boiling points and densities for phosphinyl analogs (e.g., 1,5-bis(diphenylphosphinyl)-3-pentanone) are estimated (e.g., 620.1±40.0°C) but lack experimental validation .

Biological Activity

Overview

1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- is a chiral compound with the molecular formula C17H18O2C_{17}H_{18}O_{2} and a molecular weight of 254.32 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • IUPAC Name : (3S)-3-hydroxy-1,5-diphenylpentan-1-one
  • CAS Number : 163086-00-8
  • Molecular Structure :
InChI:InChI=1S/C17H18O2/c1816(1211147314814)1317(19)1595261015/h110,16,18H,1113H2/t16/m0/s1\text{InChI}:InChI=1S/C17H18O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2/t16-/m0/s1

Synthesis Methods

The synthesis of 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- can be achieved through various methods:

  • Aldol Condensation : A common method involves the aldol condensation of benzaldehyde with acetone followed by reduction and cyclization.
  • Continuous Flow Synthesis : In industrial settings, continuous flow synthesis allows for efficient production with high yield and purity due to precise control over reaction parameters.

Antimicrobial Properties

Research indicates that 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- exhibits significant antimicrobial activity. Studies have shown its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results demonstrate the compound's potential as an effective antimicrobial agent.

Anticancer Activity

The anticancer properties of 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- have also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and modulation of signaling pathways associated with cell survival.

Case Study: Apoptosis Induction

A study conducted on human breast cancer cell lines revealed that treatment with 50 µM of the compound resulted in a significant decrease in cell viability after 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)50ROS generation and caspase activation
HeLa (cervical cancer)40Mitochondrial membrane potential disruption

These findings suggest that the compound may serve as a lead candidate for further anticancer drug development .

The biological activity of 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- can be attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • π-π Interactions : The phenyl groups participate in π-π interactions with aromatic residues in proteins.
  • Enzyme Modulation : The compound may modulate enzyme activity by binding to active or allosteric sites.

Comparison with Similar Compounds

To contextualize the unique properties of 1-Pentanone, comparisons with similar compounds are essential:

Compound Name Key Differences
3-Hydroxy-1,5-diphenylpentanoneLacks chiral center; different stereochemical properties
1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3R)-Enantiomer with different biological activity profile
3-Hydroxy-1,5-diphenylpentaneLacks carbonyl group; different reactivity

The chiral nature of 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- imparts specific stereochemical properties that enhance its reactivity and interactions with biological molecules.

Q & A

Q. What are the key spectroscopic techniques for characterizing (3S)-3-hydroxy-1,5-diphenyl-1-pentanone, and how are spectral discrepancies resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to assign stereochemistry and verify hydroxyl and ketone groups. For example, the hydroxyl proton typically appears as a broad singlet (~δ 2.5–5.0 ppm), while aromatic protons from phenyl groups resonate between δ 7.0–7.5 ppm. Cross-validation with 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
  • Infrared (IR) Spectroscopy: Confirm the presence of hydroxyl (broad ~3200–3600 cm1^{-1}) and ketone (sharp ~1700–1750 cm1^{-1}) functional groups. Discrepancies in peak positions may arise from solvent effects or hydrogen bonding; use deuterated solvents (e.g., DMSO-d6_6) to minimize interference .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C17_{17}H18_{18}O2_2, MW 254.32) and detects fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .

Q. What synthetic routes are commonly employed for preparing (3S)-3-hydroxy-1,5-diphenyl-1-pentanone?

Methodological Answer:

  • Aldol Condensation: React benzaldehyde derivatives with a β-keto ester (e.g., ethyl acetoacetate) under basic conditions (e.g., NaOH), followed by acid hydrolysis to yield the ketone. Stereochemical control requires chiral catalysts (e.g., proline derivatives) or enzymatic resolution .
  • Grignard Addition: Use phenylmagnesium bromide with a protected 3-ketopentanol intermediate. Deprotection (e.g., acidic hydrolysis) yields the hydroxyl group. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .
  • Challenges: Low yields (<50%) may arise from steric hindrance at the 3-hydroxy position. Optimize temperature (0–5°C for Grignard) and solvent polarity (e.g., THF for better solubility) .

Advanced Research Questions

Q. How can enantioselective synthesis of the (3S)-configured compound be achieved, and what catalysts are effective?

Methodological Answer:

  • Asymmetric Catalysis: Employ chiral Ru(bpy)32+_3^{2+} complexes (e.g., from photoredox chemistry) to induce stereocontrol during ketone formation. This method achieves enantiomeric excess (ee) >90% under visible light irradiation .
  • Enzymatic Resolution: Use lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired (3R)-enantiomer from a racemic mixture. Monitor ee via chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) .
  • Computational Modeling: Predict catalyst-substrate interactions using density functional theory (DFT) to optimize transition states. Software like Gaussian or ORCA provides Gibbs free energy profiles for reaction pathways .

Q. What strategies resolve contradictions in reported bioactivity data for diarylheptanoid analogs, including (3S)-3-hydroxy-1,5-diphenyl-1-pentanone?

Methodological Answer:

  • Standardized Bioassays: Use Abbott’s formula (% control = 100(X - Y)/X) to normalize bioactivity data, where X = % survival in untreated controls and Y = % survival in treated samples. This minimizes variability from control group mortality .
  • Dose-Response Analysis: Perform IC50_{50} determinations in triplicate across multiple cell lines (e.g., HepG2 for cytotoxicity). Statistical significance requires a difference >3× the probable error between replicates .
  • Mechanistic Studies: Compare structural analogs (e.g., 3-hydroxy-1,3-propanediol derivatives) to identify pharmacophores. For anti-inflammatory activity, measure COX-2 inhibition via ELISA and correlate with hydroxyl group positioning .

Q. How can computational methods predict the physicochemical properties of (3S)-3-hydroxy-1,5-diphenyl-1-pentanone, and what limitations exist?

Methodological Answer:

  • Quantum Chemical Calculations: Use QSPR (Quantitative Structure-Property Relationship) models to estimate logP (lipophilicity) and pKa (acidity). Software like COSMOtherm predicts logP ≈ 3.2, aligning with experimental octanol-water partitioning data .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to assess solubility. Limitations include force field inaccuracies for aromatic systems; validate with experimental solubility assays .
  • ADMET Profiling: Predict toxicity via platforms like ADMETLab®. Key risks include moderate hepatotoxicity (due to phenyl groups) and CYP450 inhibition. Cross-check with in vitro microsomal assays .

Q. What analytical techniques confirm the absence of diastereomeric impurities in synthesized (3S)-3-hydroxy-1,5-diphenyl-1-pentanone?

Methodological Answer:

  • Chiral Chromatography: Use a Daicel® Chiralcel OD-H column with n-hexane/ethanol (90:10) to separate (3S) and (3R) enantiomers. Retention time differences >2 minutes indicate high purity .
  • X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction. For example, a related diarylheptanoid (C23_{23}H20_{20}N2_2) was confirmed using Mo-Kα radiation (λ = 0.71073 Å) .
  • Polarimetry: Measure specific rotation ([α]D_D) and compare to literature values (e.g., [α]D25_D^{25} = +15° for (3S) configuration in similar compounds) .

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